Cas no 78213-66-8 ((2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6':)
![(2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6': structure](https://de.kuujia.com/scimg/cas/78213-66-8x500.png)
78213-66-8 structure
Produktname:(2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6':
(2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6': Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6':
- LogP
- 78213-66-8
- (1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9,28-triol
- 6-Dechloropenitrem A
- C20597
- Penitrem E
- Penitrem A, 6-dechloro-
- CHEMBL3220347
- CHEBI:190264
- 8,8,15a,15b-Tetramethyl-10-methylidene-2-(prop-1-en-2-yl)-3,3a,6,6a,6b,8,8a,9,9a,10,11,15a,15b,16,17,17a-hexadecahydro-2H,4bH-14,15-epiminobenzo[fg]cyclobuta[kl]indeno[1,2-d][3]benzoxocine-3,4b,11c(5H)-triol
- DTXSID10999456
- 7,8-(Epoxymethano)-2H,6H-cyclobuta(5,6)benz(1,2-e)oxireno(4',4'a)-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-3,4b,7d(5H,7H)-triol,3,3a,6a,8,9,9a,10,11,14,14b,14c,15,16,16a-tetradecahydro-14b,14c,17,17-tetramethyl-10-methylene-2-(1-methylethenyl)-, (2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-
- (1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo(25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28)tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9,28-triol
-
- Inchi: InChI=1S/C37H45NO6/c1-16(2)28-27(39)31-37(44-31)23(42-28)11-12-33(6)34(7)19(10-13-35(33,37)40)29-25-24-21(38-30(25)34)9-8-18-14-17(3)20-15-22(32(4,5)43-29)36(20,41)26(18)24/h8-9,19-20,22-23,27-29,31,38-41H,1,3,10-15H2,2,4-7H3/t19-,20+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1
- InChI-Schlüssel: LTCFBVUSILPMGG-BRSLXYMHSA-N
- Lächelt: CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O
Berechnete Eigenschaften
- Genaue Masse: 599.325
- Monoisotopenmasse: 599.325
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 108Ų
Experimentelle Eigenschaften
- Dichte: 1.39
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.693
(2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6': Verwandte Literatur
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
78213-66-8 ((2R,3S,3aR,4aS,4bS,6aR,7S,7dR,8S,9aR,14bS,14cR,16aS)-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,6,6a,7,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']chromeno[5',6':) Verwandte Produkte
- 2171696-59-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,3-thiazolidine-4-carboxylic acid)
- 1547793-75-8(1-2-bromo-4-(trifluoromethyl)phenylpropan-2-ol)
- 1806579-41-8(4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid)
- 2899-92-5(Dimethylcarbamothioylsulfanyl(phenyl)mercury)
- 2021320-07-8(4-(1-methyl-1H-imidazol-4-yl)oxolan-3-ol)
- 2227641-56-5((3S)-3-(2-chloro-5-methylphenyl)-3-hydroxypropanoic acid)
- 161618-23-1(Methyl 5-butyl-2-thiophenecarboxylate)
- 36855-10-4(2-5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-ylacetic acid)
- 946313-26-4(N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide)
- 1554962-87-6(1-(2-chloropyridin-4-yl)methylcyclopropane-1-carboxylic acid)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
